

# 3-Benzoylbenzonitrile (CAS Number: 6136-62-5): A Technical Overview

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Compound of Interest		
Compound Name:	3-Benzoylbenzonitrile	
Cat. No.:	B15345663	Get Quote

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Introduction

**3-Benzoylbenzonitrile**, with the CAS number 6136-62-5, is an aromatic organic compound incorporating both a benzoyl and a nitrile functional group. Its chemical structure presents opportunities for diverse chemical modifications, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a summary of the available physicochemical properties, analytical methods, and potential synthetic routes for **3-Benzoylbenzonitrile**. It is important to note that while general information is available, detailed experimental protocols and biological activity data for this specific compound are limited in publicly accessible literature.

## **Core Properties**

A summary of the fundamental properties of **3-Benzoylbenzonitrile** is presented below.

Property	Value	Source
CAS Number	6136-62-5	[1][2]
Molecular Formula	C14H9NO	[1]
Molecular Weight	207.232 g/mol	[1]
Calculated logP	2.64	[1]



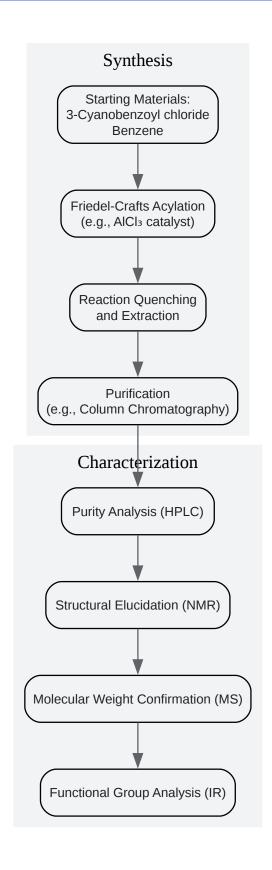
Note: Experimental values for melting point, boiling point, and density for **3-Benzoylbenzonitrile** are not readily available in the reviewed literature.

## **Synthesis and Characterization**

While a specific, detailed experimental protocol for the synthesis of **3-Benzoylbenzonitrile** was not found in the available literature, a plausible synthetic route can be inferred from general methodologies for the preparation of benzophenones and benzonitriles. A common method for synthesizing benzophenones is the Friedel-Crafts acylation.

A general workflow for a potential synthesis and characterization of **3-Benzoylbenzonitrile** is outlined below.





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Caption: General workflow for the synthesis and characterization of **3-Benzoylbenzonitrile**.



#### **Experimental Protocols**

Note: The following are generalized protocols based on methods for similar compounds and should be adapted and optimized for the specific synthesis of **3-Benzoylbenzonitrile**.

Synthesis: Friedel-Crafts Acylation (Hypothetical)

- To a stirred solution of aluminum chloride (AlCl<sub>3</sub>) in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add 3-cyanobenzoyl chloride.
- Cool the mixture in an ice bath.
- Slowly add benzene to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC or HPLC).
- Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

#### **Analytical Characterization**

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be
  used to assess the purity of 3-Benzoylbenzonitrile. A suggested mobile phase consists of
  acetonitrile, water, and an acid modifier like phosphoric or formic acid.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy would be
  crucial for confirming the chemical structure. The spectra would be expected to show signals
  corresponding to the aromatic protons and carbons of the two phenyl rings and the
  quaternary carbons of the carbonyl and nitrile groups.



- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of 3-Benzoylbenzonitrile (207.23 g/mol).
- Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups: a strong absorption band for the carbonyl (C=O) stretch (typically around 1650-1670 cm<sup>-1</sup>) and a sharp, medium intensity band for the nitrile (C≡N) stretch (around 2220-2240 cm<sup>-1</sup>).

### **Biological Activity and Signaling Pathways**

As of the date of this document, no specific biological activity or involvement in signaling pathways for **3-Benzoylbenzonitrile** has been reported in the public scientific literature. While related benzophenone structures have been explored for various biological activities, including urease inhibition and as microtubule-destabilizing agents, the biological profile of **3-Benzoylbenzonitrile** remains to be determined.[3][4]

Due to the lack of available data, no signaling pathway diagrams can be provided.

#### Safety and Handling

A specific Safety Data Sheet (SDS) for **3-Benzoylbenzonitrile** is not readily available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

#### Conclusion

**3-Benzoylbenzonitrile** is a compound with potential for further investigation in various scientific fields. This guide has summarized the currently available information on its properties, potential synthesis, and analytical characterization. Significant gaps in the literature exist, particularly concerning its experimental physicochemical properties, detailed and validated synthetic protocols, and its biological activity. Further research is required to fully characterize this molecule and explore its potential applications.



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